molecular formula C14H14O2 B8524481 4,4'-Benzene-1,4-diylbisbut-3-en-2-one

4,4'-Benzene-1,4-diylbisbut-3-en-2-one

Cat. No.: B8524481
M. Wt: 214.26 g/mol
InChI Key: HMMREUHYFATSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-Benzene-1,4-diylbisbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a benzene ring substituted with but-3-en-2-one groups at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one typically involves the reaction of benzene-1,4-dicarbaldehyde with but-3-en-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Benzene-1,4-diylbisbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the enone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4’-Benzene-1,4-diylbisbut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one involves its interaction with various molecular targets. The enone groups can act as Michael acceptors, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyl: Similar in having a benzene ring structure but lacks the enone groups.

    4,4’-Dibromo-1,1’-biphenyl: Contains halogen substituents instead of enone groups.

    4,4’-Diaminobiphenyl: Contains amino groups instead of enone groups.

Uniqueness

4,4’-Benzene-1,4-diylbisbut-3-en-2-one is unique due to the presence of enone groups, which impart distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications in organic synthesis and materials science.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4-[4-(3-oxobut-1-enyl)phenyl]but-3-en-2-one

InChI

InChI=1S/C14H14O2/c1-11(15)3-5-13-7-9-14(10-8-13)6-4-12(2)16/h3-10H,1-2H3

InChI Key

HMMREUHYFATSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C=CC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Terephthalaldehyde (10 g) was dissolved in acetone (200 ml) and the solution was added dropwise with stirring into a mixture of water (2.5 1), ice (1.5 kg) and 10 percent aqueous sodium hydroxide solution (20 ml). The mixture was stirred at room temperature for 3 days and then the yellow solid was removed by filtration. The crude product was taken up into ethyl acetate (1 1) and dried over sodium sulfate. Removal of the drying agent by filtration and evaporation of the filtrate gave 1,4-bis(but-1-ene-3-one-1-yl)benzene (12.2 g, 76%) as a yellow solid, mp 155° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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